3-Piperidinemethanol (3-PM) is a cyclic monoamine containing a single amine group within its cyclic structure. [] It has garnered significant attention in scientific research for its potential as a carbon dioxide (CO2) capture solvent in post-combustion capture (PCC) technologies. [] This application stems from the need to reduce CO2 emissions from fossil fuel combustion, a major contributor to global climate change. [] 3-PM is considered a simpler alternative to other cyclic amines like piperazine, offering potential advantages in terms of cost and availability. []
3-Piperidinemethanol, also known by its systematic name 3-piperidinemethanol, is a chemical compound with the molecular formula . It is classified as an amine and an alcohol, specifically a piperidine derivative. This compound is notable for its applications in various scientific fields, including organic synthesis and materials science.
3-Piperidinemethanol can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its CAS number is 4606-65-9, which is used to identify this specific chemical compound.
The synthesis of 3-piperidinemethanol can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yields and purity. For instance, the use of palladium or rhodium catalysts has been noted to enhance reaction efficiency and selectivity in producing piperidine derivatives .
The molecular structure of 3-piperidinemethanol features a six-membered ring containing nitrogen (the piperidine ring) with a hydroxymethyl group attached at the third position.
This representation highlights the hydroxymethyl group (–CH2OH) bonded to the piperidine ring.
3-Piperidinemethanol participates in various chemical reactions:
The reactivity of 3-piperidinemethanol is influenced by the presence of the hydroxymethyl group, which can stabilize carbocations formed during reactions .
The mechanism of action for 3-piperidinemethanol primarily involves its role as a nucleophile in various synthetic pathways. When it reacts with electrophiles (e.g., alkyl halides), it forms new carbon-nitrogen bonds.
3-Piperidinemethanol exhibits typical behavior for alcohols and amines, including:
These properties make it suitable for various applications in organic chemistry and materials science .
3-Piperidinemethanol has several scientific uses:
3-Piperidinemethanol is a nitrogen-containing heterocyclic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol. Its IUPAC name is piperidin-3-ylmethanol, reflecting the hydroxymethyl group (-CH2OH) attached to the third carbon of the piperidine ring. The compound is systematically numbered with the nitrogen atom as position 1, ensuring unambiguous identification [1] [7]. It is registered under CAS number 4606-65-9 and has alternative synonyms such as 3-(hydroxymethyl)piperidine. Key identifiers include the SMILES string OCC1CCCNC1 and the InChIKey VUNPWIPIOOMCPT-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical features [5] [7].
Table 1: Molecular Identifiers of 3-Piperidinemethanol
Property | Value |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.18 g/mol |
CAS Registry Number | 4606-65-9 |
IUPAC Name | Piperidin-3-ylmethanol |
SMILES | OCC1CCCNC1 |
InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the hydroxymethyl substituent preferentially occupying an equatorial position to minimize steric strain. This orientation stabilizes the molecule through an intramolecular hydrogen bond between the hydroxyl hydrogen and the ring nitrogen (O-H···N), with a bond energy estimated at ∼15 kJ/mol [4]. The strength of this interaction is highly dependent on the substituent position: 2-substituted isomers exhibit stronger hydrogen bonds due to reduced steric strain, while 4-substituted isomers show weaker interactions [4].
3-Piperidinemethanol contains a chiral center at carbon C3, enabling R- and S-enantiomers (e.g., (R)-(Piperidin-3-yl)methanol, CID 853001 [8]). Racemic mixtures are common in commercial samples, though enantiopure forms are synthetically accessible for pharmaceutical applications. Conformational free energy calculations reveal that the equatorial conformer is ∼3.5 kJ/mol more stable than the axial conformer, primarily due to reduced 1,3-diaxial repulsions [4].
Thermochemical and structural differences among piperidinemethanol isomers arise from substituent positioning:
Thermochemical Properties
The standard molar enthalpy of formation in the gaseous state (ΔfH°g) varies significantly across isomers due to ring strain and hydrogen-bonding efficiency. Experimental data derived from combustion calorimetry and Calvet microcalorimetry reveal [2]:
The 2-isomer exhibits the greatest stability due to optimal O-H···N bond geometry, while the 4-isomer experiences minimal ring distortion but weaker hydrogen bonding.
Hydrogen-Bonding Efficiency
The O···N distance follows the trend 2-isomer < 3-isomer < 4-isomer, directly influencing bond strength. The 2-isomer forms a near-linear hydrogen bond (angle ≈ 180°), whereas the 3-isomer adopts a bent configuration (angle ≈ 120°), reducing stability by ∼5 kJ/mol relative to the 2-isomer [2] [4].
Table 2: Comparative Thermochemical and Structural Data of Piperidinemethanol Isomers
Isomer | ΔfH°g (kJ/mol) | O-H···N Bond Strength | Ring Strain Energy |
---|---|---|---|
2-Piperidinemethanol | −326.8 ± 1.9 | Strongest | Moderate |
3-Piperidinemethanol | −318.4 ± 1.7 | Intermediate | Low |
4-Piperidinemethanol | −314.2 ± 1.5 | Weakest | Lowest |
While single-crystal X-ray diffraction data for 3-piperidinemethanol remain unpublished, its crystalline solid-state properties are characterized by a melting point of 59–64°C and a density of 1.025 g/mL at 25°C [7]. The absence of high-resolution crystallography data is attributed to challenges in obtaining diffraction-quality crystals, likely due to conformational flexibility or polymorphism.
Molecular replacement (MR)—a technique historically developed for small molecules but now dominant in protein crystallography—could potentially resolve its structure from low-resolution (<2.0 Å) electron diffraction (ED) data. As demonstrated for Bi-3812, MR succeeded at 2.0 Å resolution using fragmented search models [6]. For 3-piperidinemethanol, MR could employ rigid piperidine fragments to overcome resolution limitations. However, conventional direct methods (e.g., SHELX) remain inapplicable without atomic-resolution data (>1.2 Å) [6].
Table 3: Experimental Challenges in Crystallographic Analysis
Parameter | Status/Value | Methodological Implications |
---|---|---|
Single-crystal XRD | Not reported | Structure unsolved |
Melting Point | 59–64°C [7] | Suggests crystalline solid phase |
Density | 1.025 g/mL at 25°C [7] | Consistent with molecular packing |
ED Data Viability | Feasible via molecular replacement | Requires ≥74% molecular fragment [6] |
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